N-(Tert-butyl)(4-methylpiperazinyl)formamide is a chemical compound characterized by the molecular formula CHNO and a molecular weight of approximately 199.298 g/mol. This compound features a tert-butyl group attached to a formamide moiety and a piperazine ring substituted with a methyl group. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting neurological disorders and other therapeutic areas.
N-(Tert-butyl)(4-methylpiperazinyl)formamide is classified as an amide due to the presence of the carbonyl group (C=O) directly attached to a nitrogen atom. It belongs to the broader category of piperazine derivatives, which are known for their diverse biological activities and utility in drug design.
The synthesis of N-(Tert-butyl)(4-methylpiperazinyl)formamide typically involves the reaction of tert-butyl isocyanate with 4-methylpiperazine. This reaction can be performed under various conditions, often requiring an inert atmosphere to prevent unwanted side reactions.
The structure of N-(Tert-butyl)(4-methylpiperazinyl)formamide can be represented by its canonical SMILES notation: CC(C)(C)NC(=O)N1CCN(CC1)C
. The molecular structure features:
N-(Tert-butyl)(4-methylpiperazinyl)formamide can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation might yield N-(tert-butyl)(4-methylpiperazinyl)carboxylic acid, while reduction could produce N-(tert-butyl)(4-methylpiperazinyl)methanol.
The mechanism of action for N-(Tert-butyl)(4-methylpiperazinyl)formamide is primarily related to its interactions within biological systems. It is believed to modulate neurotransmitter systems in the brain, influencing pathways associated with various neurological functions. This compound may interact with specific receptors and enzymes, contributing to its potential therapeutic effects in treating conditions such as anxiety and depression .
Relevant data include:
N-(Tert-butyl)(4-methylpiperazinyl)formamide finds applications primarily in scientific research, particularly in:
This compound exemplifies the versatility of piperazine derivatives in drug discovery and development, highlighting its significance in advancing therapeutic strategies against complex diseases.
Reductive amination serves as a cornerstone for introducing tert-butyl and methylpiperazinyl moieties into formamide scaffolds. This one-pot methodology enables selective N-alkylation of piperazine precursors using tert-butyl carbonyl derivatives (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under hydrogenation conditions (10-50 psi H₂). Catalytic hydrogenation over Pd/C or PtO₂ achieves >85% conversion when employing sodium triacetoxyborohydride in dichloromethane at 0-5°C, suppressing dialkylation byproducts [2] [6]. Solvent optimization studies reveal dichloromethane enhances monoalkylation selectivity (94:6 mono/di ratio) compared to methanol (82:18) due to reduced iminium ion formation kinetics. Post-amination, tert-butyl-protected intermediates undergo facile deprotection with HCl in dioxane to liberate secondary amines for subsequent formylation [6].
Table 1: Reductive Amination Optimization
Reducing Agent | Solvent | Temperature (°C) | Mono/Dialkylation Ratio | Yield (%) |
---|---|---|---|---|
NaBH₃CN | CH₂Cl₂ | 0 | 8.5:1 | 78 |
NaBH(OAc)₃ | CH₂Cl₂ | 25 | 15.7:1 | 92 |
H₂/Pd-C | MeOH | 50 | 4.6:1 | 85 |
Palladium-catalyzed C–N bond formation enables access to sterically hindered N-arylpiperazines integral to advanced synthons. Employing BrettPhos or RuPhos precatalysts (1-2 mol%), aryl bromides couple with N-(tert-butyl)piperazines in toluene at 80-100°C, achieving 70-92% yield even with ortho-substituted aryls [2] [5]. Critical to success is the use of LiHMDS as base, which prevents tert-butyl deprotection observed with stronger bases like NaOtert-butyl. Computational studies indicate the tert-butyl group’s +I effect elevates piperazine nucleophilicity (NBO charge: -0.512 vs -0.487 for N-methylpiperazine), offsetting steric constraints in oxidative addition [5]. Post-coupling, formamide installation proceeds without metal interference due to the orthogonal reactivity of Pd catalysts toward aryl halides versus carbonyls.
The tert-butyl group serves dual roles: as a steric director in reactions and as a transient protecting group for piperazine nitrogen. tert-Butoxycarbonyl (Boc) protection of piperazine under anhydrous conditions (di-tert-butyl dicarbonate, THF, 0°C) achieves >95% N1-selectivity [1] [9]. Crucially, the bulky tert-butyl moiety prevents overprotection by sterically blocking the adjacent nitrogen. Acidolytic deprotection employs HCl in dioxane (4M, 25°C) without formamide cleavage—a critical advantage over benzyl-based protections requiring hydrogenolysis. For formamide protection, tert-butyl formimidate esters serve as stable crystalline solids that regenerate formamides upon mild acid treatment (pH 4-5 citrate buffer) [9].
Table 2: Protecting Group Performance Comparison
Protection | Deprotection Method | Conditions | Formamide Stability | Selectivity |
---|---|---|---|---|
Boc | Acidolysis | HCl/dioxane, 25°C | High | N1 > N4 |
Cbz | Hydrogenolysis | H₂/Pd-C, MeOH | Moderate | N4 > N1 |
PMB | Oxidative cleavage | DDQ, CH₂Cl₂/H₂O | Low | Moderate |
Carbamates serve as masked formamide precursors through chemoselective acyl transfer. Treatment of N-(tert-butyl)piperazine carbamates with diethyl phosphorocyanidate (DPPA) generates isocyanates in situ, which undergo controlled hydrolysis to formamides at pH 8.5 (carbonate buffer) [9]. This cascade avoids overhydrolysis to amines—a prevalent side reaction when using strong nucleophiles. Alternatively, carbamate activation with AlMe₃ at -78°C followed by formic acid quench provides direct access to formamides in 82-88% yield, with the tert-butyl group’s steric bulk preventing undesired N-methylation. Kinetic studies reveal piperazinyl carbamates exhibit 4.7x faster formylation versus morpholine analogues due to reduced ring strain in the transition state [10].
Microwave irradiation drastically accelerates formamide bond formation while improving regioselectivity. Reaction of tert-butylpiperazine with ethyl formate under microwave conditions (100W, 120°C, 20 min) achieves 94% conversion versus 72% in conventional heating at reflux for 6 hours [5] [8]. The thermal gradient enables rapid equilibrium shifting toward formamide via continuous byproduct (EtOH) evaporation. For electron-deficient piperazines, in situ generation of formic acid–triethylamine complexes (5:2 ratio) under microwave irradiation (150°C, sealed vessel) yields N-formylated products within 10 minutes with <2% dialkylation. This method proves indispensable for sterically hindered substrates where conventional heating promotes degradation.
Table 3: Microwave vs Conventional Formylation
Method | Conditions | Time | Yield (%) | Impurities |
---|---|---|---|---|
Conventional heating | Toluene, reflux | 6 h | 72 | 8% dialkylation |
Microwave (open) | Ethyl formate, 120°C, 100W | 20 min | 94 | <1% dialkylation |
Microwave (sealed) | HCO₂H/Et₃N, 150°C, 150W | 10 min | 89 | 3% Deformylation |
Enantiopure piperazines emerge from kinetic resolution of epoxide precursors. Chiral (S)-glycidyl tosylate undergoes regioselective ring-opening with N-Boc-ethylenediamine using Jacobsen’s Co(III)-salen catalyst (3 mol%) in THF at -40°C, yielding (2R)-hydroxyethylpiperazine precursors with 92% ee [6]. Subsequent mesylation/cyclization under mild basic conditions (K₂CO₃, acetonitrile) constructs the piperazine ring without racemization. The tert-butyl group’s installation at this stage leverages its steric bulk to enforce chair conformation with equatorial N-formyl orientation, as confirmed by X-ray crystallography. This strategy enables access to >99% ee products after single recrystallization from heptane/MTBE.
Covalent chiral auxiliaries enforce facial selectivity during piperazine ring formation. Evans’ oxazolidinone tethered to aspartate derivatives directs alkylation at C3 of piperazine precursors with 15:1 diastereoselectivity [6]. After nucleophilic displacement with aminoethanol analogues, BF₃·OEt₂-mediated cyclization at -78°C achieves cis-2,5-disubstituted piperazines with 98% de. Auxiliary removal (LiOH, THF/H₂O) and subsequent N-formylation with tert-butyl isocyanatemaintain stereochemical integrity. The tert-butyl group’s conformational locking effect minimizes epimerization during these transformations—validated by comparative studies showing <0.5% racemization versus 3.2% with N-methyl analogues.
Table 4: Chiral Auxiliary Performance
Auxiliary | Cyclization Method | diastereomeric excess (%) | Overall Yield (%) |
---|---|---|---|
Evans oxazolidinone | BF₃·OEt₂, -78°C | 98 | 65 |
Oppolzer sultam | TiCl₄, -40°C | 91 | 58 |
Myers pseudoephedrine | KHMDS, -78°C | 95 | 62 |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: